molecular formula C10H13NO2 B8190645 2-tert-Butoxy-pyridine-4-carbaldehyde

2-tert-Butoxy-pyridine-4-carbaldehyde

Cat. No.: B8190645
M. Wt: 179.22 g/mol
InChI Key: HNRRMQCFPAQNJV-UHFFFAOYSA-N
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Description

2-tert-Butoxy-pyridine-4-carbaldehyde is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a derivative of pyridine, featuring a tert-butoxy group at the 2-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-tert-butoxypyridine with a suitable formylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butoxy-pyridine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-tert-Butoxy-pyridine-4-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-pyridine-4-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-8(7-12)4-5-11-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRRMQCFPAQNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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